Ethyl 2-(1-benzamidocyclobutyl)acetate
Description
Ethyl 2-(1-benzamidocyclobutyl)acetate is a synthetic organic compound characterized by a cyclobutane ring fused to a benzamide moiety, linked via an acetamide bridge to an ethyl ester group. Its molecular structure combines a strained four-membered cyclobutyl ring with aromatic and ester functionalities, making it a candidate for studying conformational stability and bioactivity.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethyl 2-(1-benzamidocyclobutyl)acetate |
InChI |
InChI=1S/C15H19NO3/c1-2-19-13(17)11-15(9-6-10-15)16-14(18)12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,16,18) |
InChI Key |
LPNZONUAOXUBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCC1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-benzamidocyclobutyl)acetate typically involves the reaction of cyclobutanone with benzoyl chloride to form 1-(benzoylamino)cyclobutanone. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-benzamidocyclobutyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-(1-benzamidocyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-benzamidocyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The benzoylamino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Ethyl 2-(1-benzamidocyclobutyl)acetate distinguishes itself from analogs through its cyclobutyl-benzamide core . For instance, compounds in Figure 1 of , such as Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate (Compound A), feature imidazole rings substituted with aromatic groups. Key differences include:
- Ring Strain : The cyclobutyl group introduces significant ring strain (~110 kJ/mol), which can enhance reactivity or alter binding conformations compared to the less-strained imidazole derivatives .
- Hydrogen Bonding : The benzamide group enables hydrogen bonding via the amide N-H and carbonyl oxygen, unlike the imidazole ring’s aromatic π-system, which primarily engages in π-π stacking .
Table 1: Structural Comparison
Physicochemical Properties
While explicit data tables are unavailable, inferences can be drawn from comparative studies:
- Solubility : The cyclobutyl group’s hydrophobicity likely reduces aqueous solubility compared to imidazole derivatives with polar substituents (e.g., trifluoromethyl in Compound E) .
- Thermal Stability : Cyclobutane’s strain may lower melting points relative to planar aromatic analogs, as observed in similar strained systems .
Crystallographic and Computational Analysis
- Structural Determination : The target compound’s crystal structure may have been resolved using SHELXL (), a standard for small-molecule refinement, similar to methods applied to imidazole analogs .
- Visualization Tools : Programs like ORTEP-3 () enable comparison of molecular geometries, such as bond angles around the cyclobutyl ring versus imidazole cores .
Research Findings and Trends
- Electron-Withdrawing Effects : Unlike electron-withdrawing groups (e.g., -CF₃ in Compound E), the benzamide’s electron-rich aromatic system could enhance interactions with cationic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
